
CoccinoneA(triterpenoid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CoccinoneA is a triterpenoid compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. Triterpenoids are a class of chemical compounds composed of three terpene units, resulting in a structure with 30 carbon atoms. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CoccinoneA involves the cyclization of squalene or oxidosqualene, catalyzed by triterpenoid synthases. The process includes multiple steps of carbocation rearrangements, leading to the formation of the triterpenoid skeleton . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of CoccinoneA can be achieved through biotransformation processes, where plant cell cultures or microbial systems are used to produce the compound. This method is advantageous as it allows for the sustainable production of triterpenoids without the need for extensive plant harvesting .
Chemical Reactions Analysis
Types of Reactions: CoccinoneA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, nucleophiles, and bases.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CoccinoneA, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
CoccinoneA exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
CoccinoneA is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include:
Lanostane: Another triterpenoid with anti-inflammatory and anti-tumor properties.
Cycloartane: Known for its antiviral and antioxidant activities.
Dammarane: Exhibits anti-inflammatory and hepatoprotective effects
CoccinoneA stands out due to its potent anti-inflammatory and anti-tumor activities, making it a promising candidate for further research and development in medicine and industry.
Properties
Molecular Formula |
C30H48O2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t20-,22-,23-,25+,28-,29-,30+/m1/s1 |
InChI Key |
GKKNADKLAFFKBJ-DZYCEUGQSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(C)CC(=O)CC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


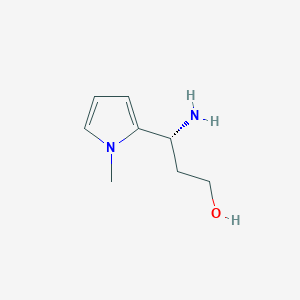
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
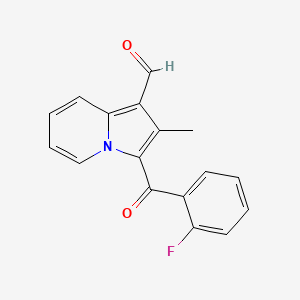
![1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol](/img/structure/B13074029.png)
![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)
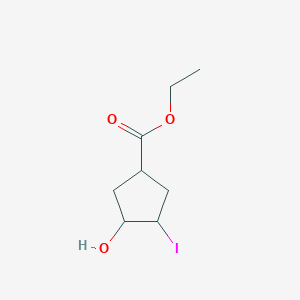
![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)
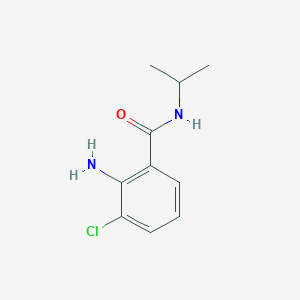



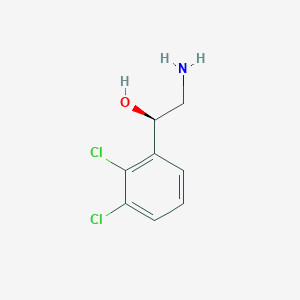
![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)
